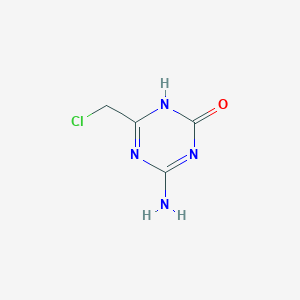

4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

Description

Properties

IUPAC Name |

4-amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c5-1-2-7-3(6)9-4(10)8-2/h1H2,(H3,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRJXVOBCILDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NC(=O)N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one typically involves the reaction of cyanuric chloride with methylamine, followed by chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted triazines.

Oxidation: Formation of triazine oxides.

Reduction: Formation of reduced triazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent research has highlighted the potential of 4-amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one as a scaffold for developing antiviral agents. Its structural properties allow it to interact effectively with viral proteins. For instance, studies have shown that derivatives of this compound can inhibit the activity of SARS-CoV-2 proteases, making them candidates for treating COVID-19 .

Case Study: SARS-CoV-2 Protease Inhibition

In a study examining various compounds for their inhibitory effects on the SARS-CoV-2 3CL protease, derivatives of triazine-based compounds were synthesized and tested. The results indicated that modifications to the triazine structure could enhance antiviral efficacy significantly. This research underscores the importance of structural diversity in medicinal chemistry .

Agricultural Applications

Herbicides and Pesticides

The compound has also been investigated for its potential use in agricultural applications. Its ability to function as a herbicide or pesticide is attributed to its chemical stability and effectiveness in disrupting biological processes in target organisms. Research indicates that triazine derivatives can inhibit photosynthesis in plants, making them effective herbicides .

Case Study: Herbicidal Activity

A comparative study on various triazine derivatives demonstrated that 4-amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one exhibited significant herbicidal activity against common agricultural weeds. The study provided quantitative data showing reduced growth rates in treated plants compared to controls .

Material Science Applications

Polymer Synthesis

In material science, 4-amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one is utilized as a building block for synthesizing novel polymers. Its chloromethyl group allows for further functionalization, which can enhance the mechanical properties of polymers.

Case Study: Polymer Development

Research involving the synthesis of polyurethanes from this triazine compound revealed improvements in thermal stability and mechanical strength compared to traditional materials. The incorporation of triazine units into polymer backbones has opened avenues for developing advanced materials with tailored properties .

Data Summary

The following table summarizes key applications and findings related to 4-amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one:

Mechanism of Action

The mechanism of action of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Key Compounds:

- 4-Amino-6-(tert-butyl)-1-methyl-1,2-dihydro-1,3,5-triazin-2-one () Substituents: tert-butyl (position 6), methyl (position 1). Properties: The bulky tert-butyl group likely increases hydrophobicity, reducing water solubility compared to the chloromethyl analog. The methyl group at position 1 may sterically hinder reactivity. Toxicity: No carcinogenicity reported by ACGIH, IARC, or NTP .

- 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride () Substituents: Methyl (position 6), hydrochloride salt. Properties: The hydrochloride salt improves solubility in polar solvents.

- 6-Chloro-N2-ethyl-1,3,5-triazine-2,4-diamine () Substituents: Chloro (position 6), ethylamino (position 2). Properties: The chloro group enhances electrophilicity, similar to the chloromethyl group in the target compound. Ethylamino may confer herbicidal activity, a common application for chloro-triazines .

Comparison Table:

Ring Isomerism and Stability

- 1,2,4-Triazinones (e.g., ): The asymmetric nitrogen placement may increase reactivity at specific positions, as seen in 4-amino-6-methyl-5-oxo-3-phenyl-amino-4,5-dihydro-1,2,4-triazine (), which features additional substituents enabling diverse pharmacological interactions .

Research Implications and Gaps

While the provided evidence lacks direct data on 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one, insights from analogs suggest:

- Synthetic Utility : The chloromethyl group may enable facile synthesis of derivatives for drug discovery or polymer chemistry.

- Toxicity Considerations : Unlike the tert-butyl analog (), the chloromethyl group could pose higher reactivity-related hazards, warranting further toxicological studies.

Biological Activity

4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one (CAS Number: 4803-00-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by research findings and case studies.

- Molecular Formula : C₇H₈ClN₅O

- Molecular Weight : 160.56 g/mol

- Structure : The compound features a triazine ring with amino and chloromethyl substituents, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of triazine compounds exhibit varying degrees of antimicrobial activity. For instance:

- Mechanism of Action : The compound may exert its antimicrobial effects by inhibiting key enzymes involved in bacterial cell wall synthesis or protein synthesis.

- Case Study : A study evaluating a series of triazine derivatives found that certain compounds demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Specifically, compounds with similar structural motifs to 4-amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one showed promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Activity

The anticancer potential of 4-amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one has been explored in various studies:

- Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.

- Research Findings : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study on triazine derivatives indicated that compounds similar to 4-amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one showed significant inhibition of tumor growth in xenograft models. The mechanism involved modulation of apoptotic pathways and cell cycle arrest at the G0/G1 phase .

- Antimicrobial Spectrum : Another investigation highlighted the broad-spectrum antimicrobial properties of triazine derivatives against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of functional group variations in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as stoichiometric ratios (e.g., chloromethylation agents), temperature, and solvent polarity. For example, highlights the use of DMSO-d6 for NMR characterization to confirm structural integrity, suggesting polar aprotic solvents may enhance reaction efficiency. Stepwise purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is recommended to isolate the compound from byproducts like unreacted triazine intermediates . Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjusting pH during workup can mitigate hydrolysis of the chloromethyl group.

Q. How can researchers confirm the structural identity of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Expect resonances for the amino group (δ ~5.60–6.12 ppm, broad singlet, exchangeable) and chloromethyl protons (δ ~4.20–4.50 ppm, singlet). reports similar triazinones showing aromatic proton signals at δ ~7.30–7.70 ppm when substituted with halogens .

- 13C NMR : The carbonyl carbon of the triazinone ring typically appears at δ ~150–155 ppm, while the chloromethyl carbon resonates at δ ~40–45 ppm .

- LCMS : A molecular ion peak [M+H]+ at m/z ~187–190 (calculated) confirms molecular weight. Fragmentation patterns (e.g., loss of HCl, m/z ~152) can validate the chloromethyl substituent .

Q. What are the stability challenges associated with 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one under ambient conditions?

- Methodological Answer : The chloromethyl group is prone to hydrolysis, especially in humid environments. Stability studies should include:

- Accelerated degradation testing (e.g., 40°C/75% RH for 14 days) with HPLC monitoring.

- Use of desiccants (silica gel) during storage and inert atmospheres (N2) during synthesis. emphasizes protecting reactive intermediates via low-temperature reactions (-35°C) to suppress decomposition .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) guide the design of derivatives based on 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one for targeted applications?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals (HOMO-LUMO gaps) for reactivity prediction. highlights ICReDD’s approach using quantum chemical calculations to predict reaction pathways and substituent effects .

- Simulate substitution reactions (e.g., replacing Cl with amino or thiol groups) using software like Gaussian or ORCA. Compare activation energies to prioritize synthetic targets.

- Validate predictions with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .

Q. What experimental strategies resolve contradictions in spectral data for 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one analogs?

- Methodological Answer :

- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the chloromethyl group) causing split peaks .

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals. For example, HSQC can correlate NH protons (δ ~6.12 ppm) with adjacent carbons .

- X-ray crystallography : Resolve ambiguities in regiochemistry or tautomerism. notes crystalline derivatives suitable for single-crystal analysis .

Q. How can researchers design a kinetic study to investigate the nucleophilic substitution reactivity of the chloromethyl group?

- Methodological Answer :

- Pseudo-first-order kinetics : Use excess nucleophile (e.g., sodium azide or thiophenol) in DMF/H2O. Monitor chloride release via ion-selective electrodes or argentometric titration .

- Arrhenius analysis : Conduct reactions at 25°C, 35°C, and 45°C to calculate activation parameters (ΔH‡, ΔS‡). recommends coupling experimental data with computational transition-state modeling .

Q. What methodologies enable the separation of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one from structurally similar impurities?

- Methodological Answer :

- HPLC : Use a C18 column with isocratic elution (acetonitrile/0.1% TFA aqueous buffer) to resolve polar byproducts. classifies membrane separation technologies (e.g., nanofiltration) for small-molecule purification .

- Ion-exchange chromatography : Exploit the compound’s weak basicity (pKa ~3–4 for the amino group) for selective retention on cationic resins .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical (DFT) predictions and experimental reaction outcomes for triazinone derivatives?

- Methodological Answer :

- Reassess computational models (e.g., solvent effects, implicit vs. explicit solvation). emphasizes iterative feedback between simulation and experiment to refine parameters .

- Perform control experiments to rule out side reactions (e.g., radical pathways or acid catalysis).

- Use high-level ab initio methods (e.g., CCSD(T)) for critical intermediates .

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer :

- Non-linear regression (e.g., Hill equation) to calculate EC50/IC50 values. Use software like GraphPad Prism for error propagation analysis.

- ANOVA with post-hoc tests : Compare efficacy across derivatives. underscores the importance of methodological rigor in data interpretation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.